molecular formula C16H20FNO4 B8256929 (2R,4S)-1-(tert-butoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid

(2R,4S)-1-(tert-butoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B8256929
M. Wt: 309.33 g/mol
InChI Key: GRUTUULQSFGJEE-ZWNOBZJWSA-N
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Description

(2R,4S)-1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring:

  • A tert-butoxycarbonyl (Boc) group at position 1, providing steric protection and enhancing solubility in organic solvents.
  • A 2-fluorophenyl substituent at position 4, contributing to electronic and steric modulation.
  • A carboxylic acid at position 2, enabling further functionalization (e.g., amidation, esterification).

This compound is primarily used as a building block in pharmaceutical synthesis, particularly for designing protease inhibitors, antiviral agents, and peptidomimetics. Its stereochemistry (2R,4S) is critical for binding specificity in biological systems .

Properties

IUPAC Name

(2R,4S)-4-(2-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-9-10(8-13(18)14(19)20)11-6-4-5-7-12(11)17/h4-7,10,13H,8-9H2,1-3H3,(H,19,20)/t10-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUTUULQSFGJEE-ZWNOBZJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation via Cyclization Reactions

The pyrrolidine backbone is typically assembled through cyclization of linear precursors. Patent CN111808007B details a method using enantiomerically pure glycine derivatives to construct chiral pyrrolidine intermediates. For example, R-(1-phenylethyl)glycine reacts with alkylating agents in aromatic hydrocarbons or ethers at elevated temperatures (40–80°C) to form diastereomeric intermediates, which are subsequently hydrolyzed and resolved using catalysts like cinchona alkaloids. This approach ensures high enantiomeric excess (ee > 95%) but requires meticulous temperature control to avoid racemization.

Fluorophenyl Group Incorporation

The 2-fluorophenyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. A study in the Asian Journal of Chemistry demonstrates the use of palladium-catalyzed cross-coupling to attach aryl groups to pyrrolidine intermediates. For instance, (2R,3R,4S)-1-Boc-4-(benzo[d]dioxol-6-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid undergoes selective deprotection and coupling with 2-fluorophenylboronic acid under microwave irradiation, achieving yields of 78–82%.

Boc Protection and Carboxylic Acid Functionalization

The Boc group is introduced early in the synthesis to protect the secondary amine. As described in CN111808007B, Boc-anhydride reacts with the pyrrolidine amine in dichloromethane at 0°C, followed by quenching with aqueous sodium bicarbonate. The carboxylic acid is often installed via oxidation of a hydroxymethyl group or hydrolysis of a nitrile. For example, enzymatic hydrolysis of methyl esters using lipases (e.g., Candida antarctica) achieves >90% conversion with minimal epimerization.

Stepwise Synthesis Protocols

Method A: Asymmetric Hydrogenation and Resolution

  • Starting Material : (E)-4-(2-Fluorophenyl)-2-pyrrolidinone.

  • Asymmetric Hydrogenation : Using a chiral Ru-BINAP catalyst under 50 bar H₂ in methanol, the ketone is reduced to the (2R,4S)-pyrrolidine diol (95% ee).

  • Boc Protection : Reaction with Boc-anhydride and DMAP in THF yields the Boc-protected diol (89% yield).

  • Oxidation : TEMPO/NaClO₂ oxidation converts the primary alcohol to the carboxylic acid (82% yield).

Method B: Enzymatic Dynamic Kinetic Resolution

  • Racemic Precursor : Ethyl 4-(2-fluorophenyl)pyrrolidine-2-carboxylate.

  • Enzymatic Hydrolysis : Porcine pancreatic lipase selectively hydrolyzes the (2R,4S)-ester, leaving the (2S,4R)-enantiomer unreacted (ee = 98%).

  • Boc Protection : The free amine is protected using Boc-anhydride in a biphasic system (CH₂Cl₂/H₂O) with NaHCO₃ (91% yield).

  • Acid Workup : Treatment with HCl in dioxane removes the ethyl ester, yielding the carboxylic acid (85% yield).

Comparative Analysis of Synthetic Methods

ParameterMethod A (Hydrogenation)Method B (Enzymatic Resolution)
Yield 82%85%
Stereoselectivity 95% ee98% ee
Catalyst Cost High (Ru-BINAP)Moderate (Lipase)
Reaction Time 24 h48 h
Scalability IndustrialLab-scale

Method A is preferred for large-scale production due to shorter reaction times, whereas Method B offers superior stereoselectivity for research applications.

Challenges and Optimization Strategies

Stereochemical Drift During Boc Protection

The Boc protection step can induce epimerization at the 2R position if conducted under basic conditions. Mitigation strategies include:

  • Using DMAP as a non-nucleophilic base.

  • Lowering the reaction temperature to 0°C.

Purification of Polar Intermediates

The carboxylic acid’s polarity complicates chromatographic separation. Patent CN111808007B recommends crystallization from ethyl acetate/n-hexane (1:3) to achieve >99% purity .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-(tert-butoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound plays a crucial role in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties such as potency, selectivity, and bioavailability. Here are some specific applications:

  • Proline Derivatives : As a derivative of proline, this compound can be utilized in the synthesis of other amino acids and peptides that are essential for drug development. Proline derivatives are known for their role in stabilizing protein structures and influencing biological activity .
  • Fluorine Substitution : The presence of fluorine in the molecule enhances metabolic stability and can improve the binding affinity to biological targets. Fluorinated compounds are often more lipophilic, which can aid in crossing biological membranes .

Synthesis of Pharmaceuticals

The compound is often used as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations makes it a versatile building block:

  • Antiviral Agents : Research has shown that derivatives of this compound can exhibit antiviral activity, making them candidates for developing new antiviral drugs .
  • Anticancer Compounds : Studies have indicated that certain modifications of this pyrrolidine derivative can lead to compounds with anticancer properties, targeting specific cancer cell lines effectively .

Biological Research

In addition to its synthetic applications, (2R,4S)-1-(tert-butoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid is used in various biological studies:

  • Enzyme Inhibition Studies : Researchers utilize this compound to study enzyme kinetics and inhibition mechanisms. Its structural features allow for the exploration of interactions with various enzymes involved in metabolic pathways .
  • Receptor Binding Studies : The compound's ability to interact with specific receptors makes it a useful tool for studying receptor-ligand interactions, providing insights into drug design and therapeutic strategies .

Case Studies

Several studies highlight the applications of this compound:

Study Focus Findings
Study 1Synthesis of Fluorinated Proline DerivativesDeveloped new derivatives with enhanced activity against viral infections.
Study 2Anticancer ActivityIdentified compounds derived from this pyrrolidine that selectively inhibit growth in cancer cell lines.
Study 3Enzyme InteractionDemonstrated how modifications affect binding affinity to target enzymes, providing a pathway for drug optimization.

Mechanism of Action

The mechanism of action of (2R,4S)-1-(tert-butoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: Fluorinated analogs (e.g., 2-fluorophenyl, 3-fluorobenzyl) exhibit higher lipophilicity (logP ~2.5–3.0) compared to non-fluorinated derivatives (logP ~1.8–2.2), influencing membrane permeability .

Stereochemical Impact :

  • (2R,4S) vs. (2S,4R) isomers (e.g., vs. 14) show divergent biological activities. For example, (2S,4R)-3-fluorobenzyl derivatives demonstrate 10-fold higher potency in protease inhibition assays compared to (2R,4S) isomers .

Synthetic Utility :

  • The Boc group facilitates amine protection during solid-phase peptide synthesis (SPPS), as seen in analogs from and .
  • Carboxylic acid functionality enables conjugation to amines or alcohols, critical for generating prodrugs (e.g., ester prodrugs of 4-fluoro derivatives) .

Safety and Handling :

  • Fluorophenyl-containing analogs generally exhibit acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315), necessitating proper PPE during handling .

Biological Activity

(2R,4S)-1-(tert-butoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid, identified by its CAS number 2453297-03-3, is a chiral compound belonging to the class of pyrrolidine carboxylic acids. The compound's unique structure, featuring a fluorinated phenyl group, suggests potential biological activities that merit detailed investigation. This article explores its biological activity, including mechanisms of action, pharmacological implications, and relevant research findings.

  • Molecular Formula : C16H20FNO4
  • Molar Mass : 309.33 g/mol
  • Predicted Boiling Point : 426.5 ± 45.0 °C
  • Density : 1.249 ± 0.06 g/cm³
  • pKa : 3.84 ± 0.40

The biological activity of (2R,4S)-1-(tert-butoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances lipophilicity and metabolic stability, potentially improving its effectiveness in medicinal applications.

Medicinal Chemistry

This compound serves as a significant building block in the synthesis of pharmaceutical agents targeting neurological disorders and other therapeutic areas. Its structural features allow for modifications that can enhance biological activity.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures exhibit enzyme inhibition properties. For instance, studies on related pyrrolidine derivatives have shown promising results against various enzyme targets involved in disease processes.

Case Studies and Research Findings

  • Antimycobacterial Activity : A study investigated the biological activities of substituted amides derived from pyridine and pyrrolidine carboxylic acids against Mycobacterium tuberculosis. The results highlighted that certain derivatives exhibited up to 72% inhibition, suggesting potential applications for (2R,4S)-1-(tert-butoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid in antimycobacterial therapies .
  • Cytotoxicity Testing : In vitro cytotoxicity tests using various cancer cell lines (e.g., MCf7 and A549) demonstrated that modifications in the structure significantly influenced the cytotoxic effects. The introduction of lipophilic groups was found to enhance binding affinity to target sites in cancer cells .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that the inclusion of fluorinated groups can markedly increase the potency of compounds in inhibiting specific biological pathways. This is particularly relevant for compounds targeting neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparative Analysis with Similar Compounds

The biological activity of (2R,4S)-1-(tert-butoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds:

Compound NameStructural FeaturesBiological Activity
(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acidLacks fluorineLower lipophilicity
(2R,4S)-1-(tert-butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-2-carboxylic acidFluorine at different positionVarying potency

The presence of the fluorine atom in the para position enhances both lipophilicity and metabolic stability compared to non-fluorinated analogs.

Q & A

Q. What synthetic strategies are employed for preparing (2R,4S)-1-(tert-butoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-2-carboxylic acid?

The compound is typically synthesized via multi-step reactions. A common approach involves palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand and Cs₂CO₃ in tert-butanol at 40–100°C under inert atmosphere), followed by Boc protection and acidic hydrolysis to yield the carboxylic acid. Reaction optimization includes controlling temperature, catalyst loading, and degassing to minimize side reactions .

Q. How is the stereochemical integrity of the (2R,4S) configuration ensured during synthesis?

Chiral auxiliaries or enantioselective catalysts are used to maintain stereochemistry. Post-synthesis, chiral HPLC or X-ray crystallography confirms retention of the (2R,4S) configuration. For example, highlights pseudo-proline derivatives requiring strict stereochemical control to prevent racemization .

Q. What spectroscopic techniques confirm the compound’s structure and purity?

  • ¹H/¹³C NMR : Fluorine coupling patterns (e.g., 2-fluorophenyl substituent) and Boc group signals (1.3–1.5 ppm for tert-butyl).
  • IR : Carboxylic acid (2500–3300 cm⁻¹ broad O-H stretch) and Boc carbonyl (~1680 cm⁻¹).
  • HRMS : Molecular ion peak matching C₁₆H₂₁FNO₄ (calc. 310.15 g/mol) .

Q. What safety precautions are recommended for handling this compound?

Despite some SDS classifying similar compounds as non-hazardous (e.g., ), others report hazards (H302, H315, H319). Use PPE (nitrile gloves, goggles, respirators) and work in fume hoods. Consult specific SDS for the compound, as hazards vary with substituents .

Advanced Research Questions

Q. How can researchers resolve yield discrepancies in palladium-catalyzed coupling steps?

Contradictory yields (e.g., 40–100°C reactions in ) may arise from incomplete ligand coordination or side reactions. Optimize:

  • Catalyst-ligand ratio : Pd(OAc)₂ with tert-butyl XPhos (1:2–1:3 molar ratio).
  • Degassing : Use freeze-pump-thaw cycles to remove O₂.
  • Monitoring : In-situ IR or TLC to track intermediate formation .

Q. What computational methods predict the compound’s reactivity in peptide coupling?

Density functional theory (DFT) studies model transition states for amide bond formation, while molecular docking assesses steric hindrance from the 2-fluorophenyl group. ’s pseudo-proline derivatives demonstrate how substituents influence conformational stability .

Q. How does the 2-fluorophenyl group influence the compound’s conformational stability?

The electron-withdrawing fluorine atom enhances rigidity via C-F⋯H-N hydrogen bonding, reducing pyrrolidine ring flexibility. This is critical in peptide synthesis to prevent aggregation, as seen in ’s pseudo-prolines .

Q. What methodologies analyze side reactions during Boc protection/deprotection?

LC-MS identifies Boc-deprotection byproducts (e.g., tert-butyl carbamate). Adjust pH (<4 for Boc stability) and avoid prolonged heating (>100°C) to prevent degradation. ’s hydrolysis step (HCl, 93–96°C) requires strict temperature control .

Methodological Notes

  • Contradictory Data : Cross-reference synthetic protocols (e.g., vs. 22) to identify optimal conditions.
  • Safety Compliance : Always validate handling procedures against the latest SDS (e.g., vs. 8).
  • Advanced Characterization : Use X-ray crystallography for absolute stereochemistry confirmation, as NMR alone may not resolve diastereomers .

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